3-(4-hydroxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one
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Overview
Description
3-(4-HYDROXYPHENYL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both hydroxyl and methoxy functional groups attached to a quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-HYDROXYPHENYL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 4-methoxybenzaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the quinazolinone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-HYDROXYPHENYL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a quinazolinone ketone derivative.
Reduction: Formation of a fully reduced quinazolinone.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
3-(4-HYDROXYPHENYL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-HYDROXYPHENYL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
7-(4-HYDROXY-3-METHOXYPHENYL)-1-PHENYL-4E-HEPTENE-3-ONE: Shares similar functional groups but differs in the core structure.
(1E,4E)-1,7-BIS(4-HYDROXYPHENYL)HEPTA-1,4-DIEN-3-ONE: Another compound with hydroxyl and methoxy groups but with a different backbone.
Uniqueness
3-(4-HYDROXYPHENYL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its quinazolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H18N2O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C23H18N2O3/c1-28-19-13-6-16(7-14-19)8-15-22-24-21-5-3-2-4-20(21)23(27)25(22)17-9-11-18(26)12-10-17/h2-15,26H,1H3/b15-8+ |
InChI Key |
VEYSWNACDKGIBS-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)O |
Origin of Product |
United States |
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